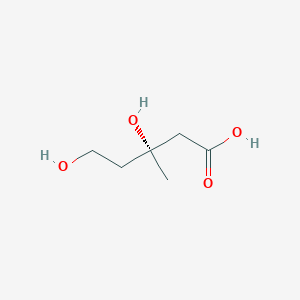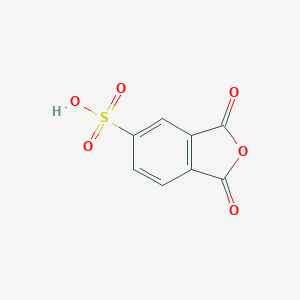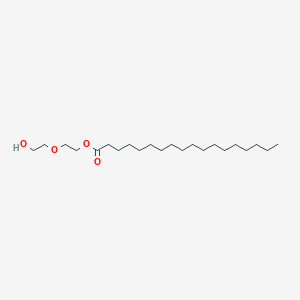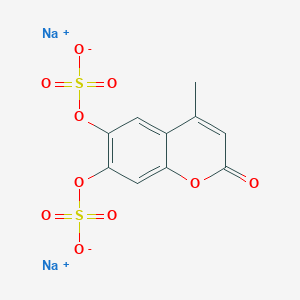![molecular formula C36H18 B085577 Dibenzo[lm,yz]pyranthrene CAS No. 191-06-0](/img/structure/B85577.png)
Dibenzo[lm,yz]pyranthrene
Descripción general
Descripción
Dibenzo[lm,yz]pyranthrene is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene rings. This compound is known for its high molecular weight and is one of the isomers of dibenzopyrene. It has significant environmental and health implications due to its potential carcinogenic properties .
Aplicaciones Científicas De Investigación
Dibenzo[lm,yz]pyranthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.
Biology: Research on its biological effects, particularly its carcinogenic potential, is significant for understanding the impact of environmental pollutants.
Medicine: Although not used directly in medicine, studies on this compound contribute to the broader understanding of carcinogenic mechanisms and potential therapeutic targets.
Industry: Its use is limited due to its hazardous nature, but it serves as a reference compound in environmental monitoring and pollution studies
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[lm,yz]pyranthrene typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method includes the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and potential health hazards. it can be produced in controlled laboratory settings for research purposes. The process involves stringent safety measures to handle the compound safely .
Análisis De Reacciones Químicas
Types of Reactions: Dibenzo[lm,yz]pyranthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms in the aromatic rings are replaced by other atoms or groups, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic rings .
Mecanismo De Acción
The mechanism by which Dibenzo[lm,yz]pyranthrene exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. It interacts with various molecular targets, including cytochrome P450 enzymes, which metabolize the compound into reactive intermediates. These intermediates can bind to DNA and proteins, disrupting normal cellular functions and leading to toxic effects .
Comparación Con Compuestos Similares
- Dibenzo[a,e]pyrene
- Dibenzo[a,h]pyrene
- Dibenzo[a,i]pyrene
- Dibenzo[a,l]pyrene
Comparison: Dibenzo[lm,yz]pyranthrene is unique due to its specific arrangement of aromatic rings, which influences its chemical reactivity and biological effects. Compared to other dibenzopyrenes, it may exhibit different levels of carcinogenicity and environmental persistence. Its unique structure also affects its interaction with biological molecules, making it a distinct compound for research purposes .
Propiedades
IUPAC Name |
decacyclo[17.13.1.14,32.15,9.120,24.02,17.03,14.029,33.013,36.028,35]hexatriaconta-1(32),2(17),3(14),4(34),5,7,9(36),10,12,15,18,20,22,24(35),25,27,29(33),30-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-5-19-7-3-11-25-29-17-22-14-16-28-24-10-2-6-20-8-4-12-26(32(20)24)30-18-21-13-15-27(23(9-1)31(19)25)35(29)33(21)34(22)36(28)30/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVFVANTCWMUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC6=C7C5=C(C=C4)C=C8C7=C(C=C6)C9=CC=CC1=C9C8=CC=C1)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)



